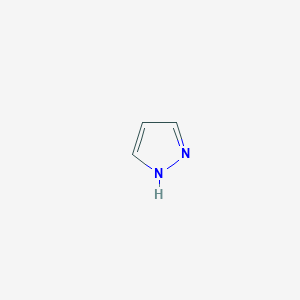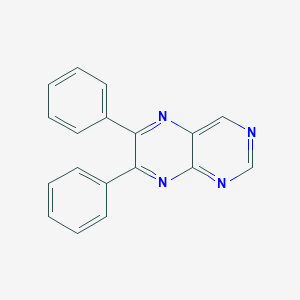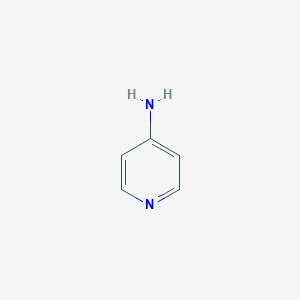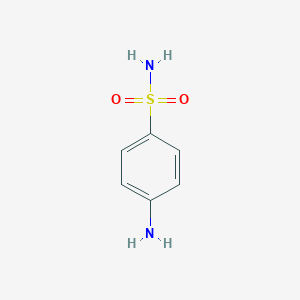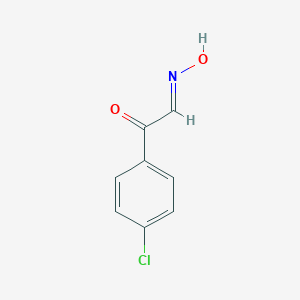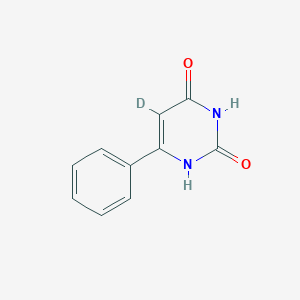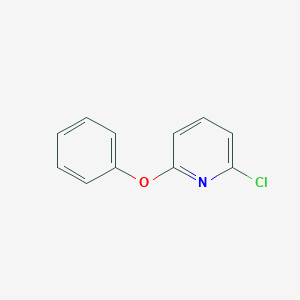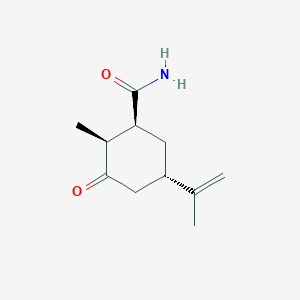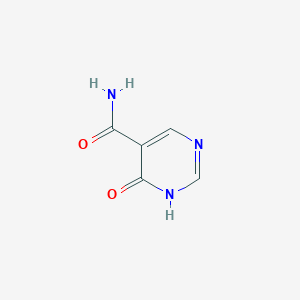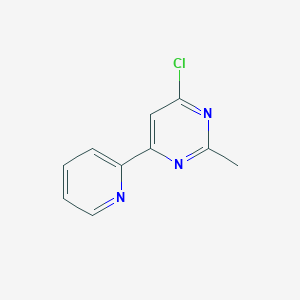
4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is a chemical compound with the CAS Number: 25194-62-1. It has a molecular weight of 205.65 . The IUPAC name for this compound is 4-chloro-2-methyl-6-(2-pyridinyl)pyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Molecular Structure Analysis
The InChI code for 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is 1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .科学的研究の応用
Nonlinear Optical Properties
4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine derivatives, including thiopyrimidine compounds, have been studied for their potential in nonlinear optics (NLO). These compounds exhibit significant NLO properties, making them suitable for optoelectronic and high-tech applications. The exploration involves density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to understand their structural parameters, electronic properties, and NLO characteristics. These findings underline the relevance of pyrimidine derivatives in the development of materials with advanced optical functionalities (Hussain et al., 2020).
Synthesis and Biological Modeling
Research on pyrimidine derivatives, including those related to 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine, involves the synthesis of model compounds for biological importance, such as betainic guanines present in RNA. These compounds demonstrate self-complementary properties and the ability to form homo-intermolecular dimers, which are crucial for understanding the chemical basis of biological systems and designing novel biomimetic materials (SchmidtAndreas & KindermannMarkus Karl, 2001).
Antimicrobial Studies
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. The Biginelli reaction, a notable synthetic strategy, is employed to create novel compounds with potential medicinal applications. These studies contribute to the discovery of new therapeutic agents based on pyrimidine structures, offering insights into their synthesis, characterization, and potential as antimicrobial drugs (Rathod & Solanki, 2018).
Optical and Electronic Properties
The synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines and their optical properties have been investigated. These compounds show solvatochromism and potential as colorimetric and luminescent pH sensors due to their emission properties in different solvents. This research highlights the utility of pyrimidine derivatives in developing new materials for sensing and electronic applications (Hadad et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
4-chloro-2-methyl-6-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHZRLMJZKIKGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

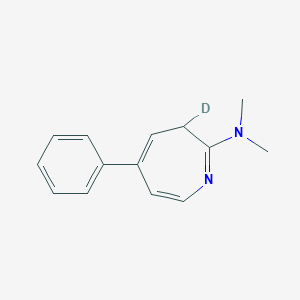
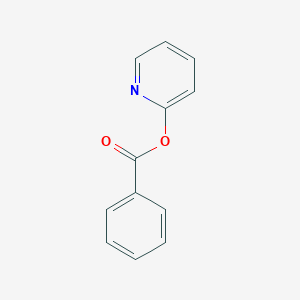
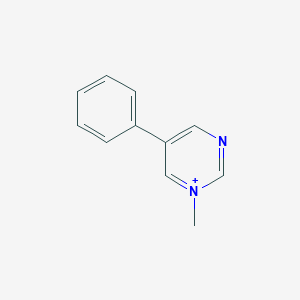
![{[(Phenylsulfanyl)carbonyl]sulfanyl}acetic acid](/img/structure/B372690.png)
![N-(3-amino[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B372692.png)
